![molecular formula C27H27N3O3 B2487163 4-{1-[2-(3-Methoxyphenoxy)ethyl]benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidi n-2-one CAS No. 912902-37-5](/img/structure/B2487163.png)
4-{1-[2-(3-Methoxyphenoxy)ethyl]benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidi n-2-one
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Overview
Description
Benzimidazole derivatives are an important class of compounds with diverse applications, including medicinal chemistry due to their biological activities. The specific compound mentioned, a complex benzimidazole derivative, could potentially share characteristics with the compounds described in the literature.
Synthesis Analysis
Synthesis of benzimidazole derivatives often involves the reaction of o-phenylenediamine with carboxylic acids or their derivatives. For instance, a study by Mohamed H.M. describes the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives through interactions of ethyl 2-(benzo[d]thazol-2-yl)acetate with different cyanoacrylate derivatives (Mohamed, 2021).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by the presence of a benzene ring fused to an imidazole ring. Structural determinations are commonly done using NMR spectroscopy, as highlighted in studies on similar compounds (Sukiennik et al., 2023).
Chemical Reactions and Properties
Benzimidazole derivatives undergo various chemical reactions, including annulation and alkylation, to produce diverse compounds with potential biological activities. An example is the rhodium-catalyzed annulation between 2-arylimidazo[1,2-a]pyridines and alkynes leading to pyrido[1,2-a]benzimidazole derivatives (Peng et al., 2015).
Scientific Research Applications
Molecular Structure and Characterization
This compound exhibits intriguing molecular interactions and structural characteristics, such as intramolecular hydrogen bonds and specific dihedral angles that contribute to its stability and reactivity. A study by Liu et al. provides insights into the molecular structure of a related compound, demonstrating the complexity of these interactions and the potential for diverse applications in scientific research due to these molecular properties (Liu et al., 2012).
Anticancer Applications
Compounds with a benzimidazole core have been extensively studied for their anticancer properties. Karayel's research on benzimidazole derivatives reveals their potential as epidermal growth factor receptor (EGFR) inhibitors, indicating a promising avenue for cancer treatment. The molecular docking studies suggest significant anti-cancer activity, highlighting the importance of these compounds in developing new cancer therapies (Karayel, 2021).
Catalytic Activity
The catalytic capabilities of benzimidazole derivatives are another area of interest. Shukla et al. explored Pd(II) complexes with benzimidazole ligands, uncovering their excellent catalytic activity towards the Suzuki-Miyaura reaction. This research opens the door to utilizing these compounds in catalysis, offering a pathway to more efficient and environmentally friendly synthetic processes (Shukla et al., 2021).
Antimicrobial Properties
Investigations into the antimicrobial efficacy of benzimidazole derivatives have shown promising results. Kühler et al. discovered novel structures derived from 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazole with potent antibacterial potency against Helicobacter pylori, offering new possibilities for treating bacterial infections with high specificity (Kühler et al., 2002).
Synthesis and Chemical Reactivity
The synthetic pathways to create benzimidazole derivatives and related compounds are critical for their application in scientific research. Research by Mazurov on traceless synthesis of benzimidazoles on solid support presents a 'green' methodology, emphasizing the importance of sustainable and efficient synthesis techniques for these compounds (Mazurov, 2000).
Mechanism of Action
Target of Action
Benzimidazole compounds are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Mode of Action
Benzimidazole derivatives are known to interact with their targets through various mechanisms, such as disrupting the ability of radicals to form columns of π-stacked molecules .
Biochemical Pathways
Benzimidazole derivatives have been reported to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
Benzimidazole derivatives have been reported to exhibit a variety of biological activities, including antimicrobial, anticancer, and antiviral effects .
properties
IUPAC Name |
4-[1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O3/c1-19-7-5-8-21(15-19)30-18-20(16-26(30)31)27-28-24-11-3-4-12-25(24)29(27)13-14-33-23-10-6-9-22(17-23)32-2/h3-12,15,17,20H,13-14,16,18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMUNMSJMRZYAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=CC(=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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